REACTION_SMILES
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[CH3:43][SiH:44]([CH3:45])[N:50]([Si:46]([CH3:47])([CH3:48])[CH3:49])[CH3:51].[Cl:1][c:2]1[cH:3][c:4]([SH:9])[cH:5][cH:6][c:7]1[Cl:8].[Cl:52][CH2:53][CH2:54][Cl:55].[O:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[P:17]([NH:18][P:19]([O:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)([O:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)=[O:34])(=[O:35])[O:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1>>[Cl:1][c:2]1[cH:3][c:4]([S:9][Si:46]([CH3:47])([CH3:48])[CH3:49])[cH:5][cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(NP(=O)(Oc1ccccc1)Oc1ccccc1)(Oc1ccccc1)Oc1ccccc1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)Sc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |